molecular formula C5H9NO2 B096145 Propanamide, N-acetyl- CAS No. 19264-34-7

Propanamide, N-acetyl-

Cat. No.: B096145
CAS No.: 19264-34-7
M. Wt: 115.13 g/mol
InChI Key: NAQKKBXQFQIQAB-UHFFFAOYSA-N
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Description

Propanamide, N-acetyl- is an organic compound with the molecular formula C₅H₉NO₂. It is a derivative of propanamide, where an acetyl group is attached to the nitrogen atom. This compound is part of the amide family, which is characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (NH₂). Amides are known for their stability and are commonly found in various biological and synthetic materials.

Scientific Research Applications

Propanamide, N-acetyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: N-acetylpropanamide is used in the production of polymers and other materials due to its stability and reactivity

Mechanism of Action

The mechanism of action of Propanamide is similar to that of procaine and quinidine. Ventricular excitability is depressed and the stimulation threshold of the ventricle is increased during diastole . N-acetylcysteine amide is a membrane penetrating antioxidant with anti-inflammatory activity through regulation of activation of NF-κB and HIF-1α as well as modulation of ROS .

Safety and Hazards

Propanamide can cause serious eye irritation. If it comes in contact with the eyes, it is recommended to rinse cautiously with water for several minutes and remove contact lenses if present . It is also advised to avoid contact with skin and eyes, and not to breathe dust .

Future Directions

There is ongoing research into the properties and potential applications of Propanamide and its derivatives. For example, a dithiol called NACMEAA, which is synthesized from abundant and largely accessible L-cystine, has been studied for its ability to reduce disulfide bonds in GSSG and lysozyme . Another study has developed a mild protocol for the alkaline hydrolysis of secondary and tertiary amides in non-aqueous conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanamide, N-acetyl- can be synthesized through several methods. One common approach involves the acetylation of propanamide using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding N-acetylpropanamide as the product.

Another method involves the reaction of propanoic acid with urea, followed by acetylation. This method is advantageous due to its simplicity and the availability of starting materials .

Industrial Production Methods

In industrial settings, the production of N-acetylpropanamide often involves the use of large-scale reactors where propanamide is reacted with acetic anhydride under controlled conditions. The reaction is monitored to ensure complete conversion and high yield. The product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-acetyl- undergoes various chemical reactions, including:

    Hydrolysis: In the presence of acidic or basic conditions, N-acetylpropanamide can be hydrolyzed to produce propanoic acid and acetamide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield the corresponding amine.

    Substitution: N-acetylpropanamide can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Hydrolysis: Propanoic acid and acetamide.

    Reduction: Propylamine.

    Substitution: Depending on the nucleophile, various substituted amides can be formed.

Comparison with Similar Compounds

Similar Compounds

    Acetamide: Similar in structure but lacks the propyl group.

    Propionamide: Similar but without the acetyl group.

    Butyramide: Similar but with a longer carbon chain.

Uniqueness

Propanamide, N-acetyl- is unique due to the presence of both the acetyl and propyl groups. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its simpler counterparts .

Properties

IUPAC Name

N-acetylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-3-5(8)6-4(2)7/h3H2,1-2H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQKKBXQFQIQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336753
Record name Propanamide, N-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19264-34-7
Record name Propanamide, N-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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